molecular formula C15H27NO4 B6603164 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid CAS No. 1849995-36-3

2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid

Cat. No. B6603164
CAS RN: 1849995-36-3
M. Wt: 285.38 g/mol
InChI Key: DCAOOWRUELYLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-Butoxycarbonylamino)-2-(4,4-dimethylcyclohexyl)acetic acid (TBCAA) is a synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and laboratory experiments. TBCAA is a relatively new compound, having only been synthesized in the late 1990s.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid has been widely used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including peptides and peptidomimetics. 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid has also been used in the study of enzyme inhibition and drug metabolism. In addition, it has been used in the study of protein-protein interactions, as well as in the study of cellular signaling pathways. 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid has also been used in the study of the structure and function of proteins, and in the study of the structure and function of nucleic acids.

Mechanism of Action

2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid is a highly versatile compound that can be used for a variety of purposes. It acts as a chelating agent, binding to metals and other compounds in a reversible manner. This binding can be used to modify the properties of the compound, such as its solubility, reactivity, and stability. 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid can also act as a catalyst, accelerating the rate of chemical reactions. In addition, 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid can act as an inhibitor, preventing the activity of enzymes and other proteins.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid can act as an antioxidant, helping to protect cells from oxidative damage. Studies have also shown that 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid can act as an anti-inflammatory agent, helping to reduce inflammation in the body. In addition, 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid has been studied for its potential to increase the activity of certain enzymes, such as cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid has several advantages for use in laboratory experiments. It is a relatively stable compound with a long shelf life, and it is also relatively non-toxic. In addition, it is relatively inexpensive, making it an attractive option for laboratory experiments. However, there are some limitations to the use of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid in laboratory experiments. For example, it is not soluble in water, making it difficult to use in certain types of experiments. In addition, 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid can react with certain compounds, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid. For example, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. In addition, further research could be conducted to explore its potential to modulate the activity of enzymes, such as cytochrome P450 enzymes. Further research could also be conducted to explore the potential of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid to act as a chelating agent, binding to metals and other compounds in a reversible manner. Finally, further research could be conducted to explore the potential of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid to act as a catalyst, accelerating the rate of chemical reactions.

Synthesis Methods

2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid is synthesized through a multi-step process that involves the reaction of tert-butyl bromoacetate with 2-amino-2-methyl-1-propanol. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is then extracted with dichloromethane. The extracted product is then reacted with 4,4-dimethylcyclohexyl bromide in the presence of a base, such as potassium carbonate, to form 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid. This method of synthesis is relatively simple and efficient, and can be used to produce large quantities of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid.

properties

IUPAC Name

2-(4,4-dimethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-8-15(4,5)9-7-10/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAOOWRUELYLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butoxycarbonyl)amino)-2-(4,4-dimethylcyclohexyl)acetic acid

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